VT-1161 is a novel antifungal drug candidate currently undergoing phase 2b clinical trials. [] It belongs to the class of tetrazole-based antifungal agents. [] VT-1161 acts as a potent inhibitor of cytochrome P450 sterol 14α-demethylase (CYP51), an enzyme essential for sterol biosynthesis in eukaryotic cells. [, ]
VT-1161 comprises a tetrazole ring linked to a difluorophenyl group and a pyridinyl propanol moiety. [] The pyridine ring is further substituted with a 4-(2,2,2-trifluoroethoxy)phenyl group. [] X-ray crystallography studies have elucidated the structural details of VT-1161 in complex with its target enzyme, Candida albicans CYP51. []
VT-1161 exerts its antifungal activity by binding to and inhibiting the enzymatic activity of CYP51. [, ] This inhibition disrupts the biosynthesis of ergosterol, a critical component of fungal cell membranes, ultimately leading to fungal cell death. [] VT-1161 exhibits potent inhibitory activity against Candida albicans CYP51, including strains like Candida krusei and Candida glabrata, which are inherently resistant to fluconazole. []
VT-1161 demonstrates promising antifungal activity against various Candida species, including those resistant to existing drugs. [] Moreover, research suggests its potential for treating Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. [] VT-1161 exhibits potent inhibitory activity against T. cruzi CYP51 and effectively suppresses parasitemia in a mouse model of infection. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4